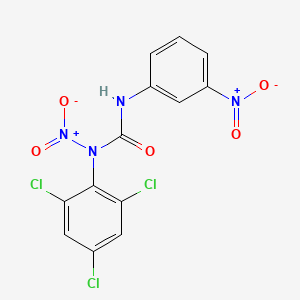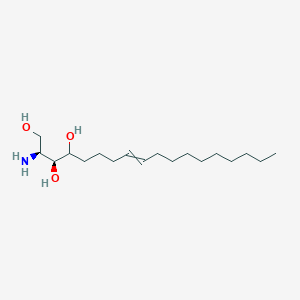
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol is a chiral amino alcohol with a long aliphatic chain. This compound is notable for its structural complexity and potential applications in various fields, including pharmaceuticals and biochemistry. Its unique structure, featuring both amino and hydroxyl functional groups, allows it to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reduction of a precursor compound, followed by selective functional group transformations to introduce the amino and hydroxyl groups in the desired stereochemistry. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis. The process typically includes fermentation, extraction, and purification steps to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of chiral molecules on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-2-Aminooctadec-8-ene-1,3,4-triol: This stereoisomer has a different spatial arrangement of the amino and hydroxyl groups, leading to different chemical and biological properties.
(2R,3S)-2-Aminooctadec-8-ene-1,3,4-triol: Another stereoisomer with distinct properties compared to the (2S,3S) form.
(2R,3R)-2-Aminooctadec-8-ene-1,3,4-triol: The fourth stereoisomer, also with unique characteristics.
Uniqueness
The (2S,3S) stereoisomer of 2-Aminooctadec-8-ene-1,3,4-triol is unique due to its specific spatial arrangement, which can result in different reactivity and interactions with biological targets compared to its stereoisomers. This uniqueness makes it valuable for specific applications where the precise stereochemistry is crucial.
Propiedades
Número CAS |
253587-17-6 |
|---|---|
Fórmula molecular |
C18H37NO3 |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
(2S,3S)-2-aminooctadec-8-ene-1,3,4-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/t16-,17?,18-/m0/s1 |
Clave InChI |
CQKNELOTFUSOTP-RGBJRUIASA-N |
SMILES isomérico |
CCCCCCCCCC=CCCCC([C@H]([C@H](CO)N)O)O |
SMILES canónico |
CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


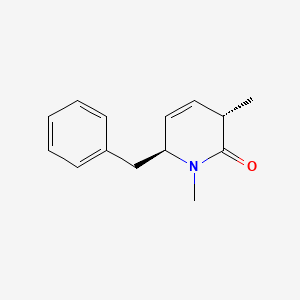
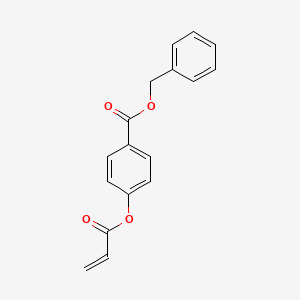
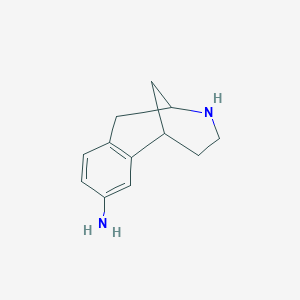
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

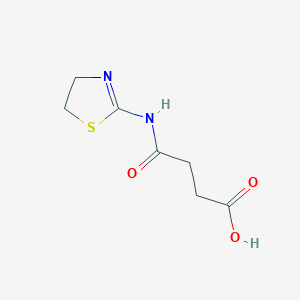
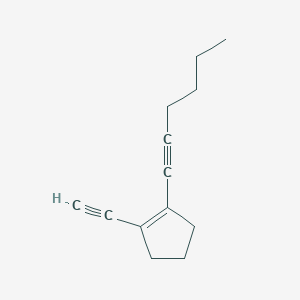
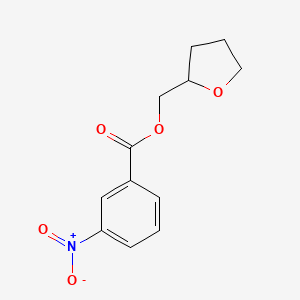

![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)

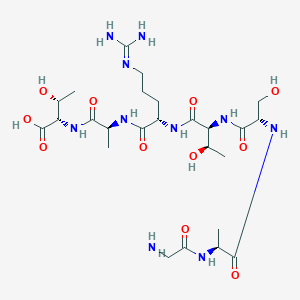
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
